3,4-Dichloro-5-methylbenzoic acid
Overview
Description
3,4-Dichloro-5-methylbenzoic acid: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 4th positions and a methyl group at the 5th position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dichloro-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 5-methylbenzoic acid. The process typically includes the following steps:
Esterification: p-Methylbenzoic acid is esterified using thionyl chloride and N,N-dimethylformamide (DMF) to form tert-butyl p-methylbenzoate.
Chlorination: The tert-butyl p-methylbenzoate is then chlorinated using anhydrous aluminum trichloride and hydroquinone in the presence of a nitrogen-chlorine gas mixture to yield tert-butyl 3,4-dichloro-5-methylbenzoate.
Hydrolysis: The tert-butyl ester is hydrolyzed using sodium hydroxide to produce this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst like aluminum chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to 3,4-dichlorobenzoic acid.
Reduction: The compound can be reduced to 3,4-dichloro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
3,4-Dichloro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The chlorine atoms and the methyl group on the benzene ring influence its reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Dichloro-4-methylbenzoic acid
- 2,4-Dichloro-5-methylbenzoic acid
- 3,4-Dichlorobenzoic acid
Comparison:
- 3,4-Dichloro-5-methylbenzoic acid is unique due to the specific positions of the chlorine atoms and the methyl group, which influence its chemical properties and reactivity.
- 3,5-Dichloro-4-methylbenzoic acid has chlorine atoms at the 3rd and 5th positions, which can lead to different reactivity patterns.
- 2,4-Dichloro-5-methylbenzoic acid has chlorine atoms at the 2nd and 4th positions, affecting its steric and electronic properties.
- 3,4-Dichlorobenzoic acid lacks the methyl group, which can significantly alter its chemical behavior and applications .
Properties
IUPAC Name |
3,4-dichloro-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYUIJQLXZJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300060 | |
Record name | 3,4-Dichloro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6660-60-2 | |
Record name | 3,4-Dichloro-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6660-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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